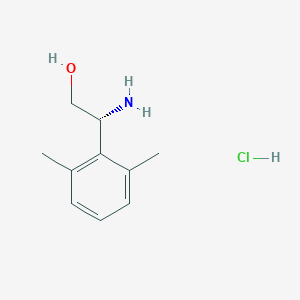
(R)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including medicinal chemistry and organic synthesis. This compound is known for its unique structural features, which include an amino group and a hydroxyl group attached to an ethan-1-ol backbone, with a 2,6-dimethylphenyl substituent. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials.
Chiral Resolution: The chiral intermediate is subjected to chiral resolution techniques to obtain the desired enantiomer.
Amination: The chiral intermediate undergoes amination using appropriate reagents and conditions to introduce the amino group.
Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often involving oxidation-reduction steps.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form by reacting with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of efficient catalysts, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is used as a chiral building block for the synthesis of complex molecules
Biology
In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature makes it a valuable tool for investigating stereospecific biochemical processes.
Medicine
In medicine, ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs targeting specific receptors and enzymes, contributing to the development of novel treatments for various diseases.
Industry
In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, leading to modulation of their activity. The compound’s chiral nature allows for selective interactions with enantiomer-specific targets, enhancing its efficacy and reducing potential side effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-Amino-2-phenylethanol hydrochloride: Lacks the dimethyl substituents on the phenyl ring, resulting in different chemical and biological properties.
2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride: Contains a single methyl group on the phenyl ring, leading to variations in reactivity and applications.
Uniqueness
®-2-Amino-2-(2,6-dimethylphenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of two methyl groups on the phenyl ring. These structural features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C10H16ClNO |
|---|---|
Molecular Weight |
201.69 g/mol |
IUPAC Name |
(2R)-2-amino-2-(2,6-dimethylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C10H15NO.ClH/c1-7-4-3-5-8(2)10(7)9(11)6-12;/h3-5,9,12H,6,11H2,1-2H3;1H/t9-;/m0./s1 |
InChI Key |
DGSBFMBIJJGUPC-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)[C@H](CO)N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(CO)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



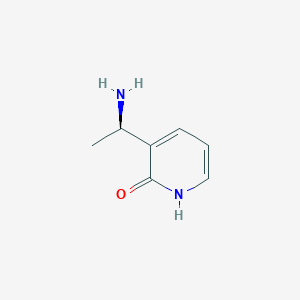



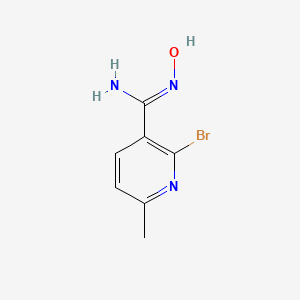
![3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid](/img/structure/B12954806.png)
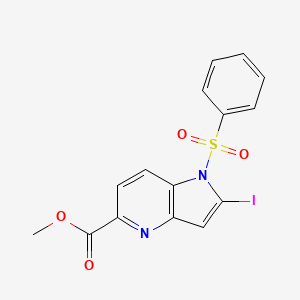
![Ethanone, 1-[5-(methylsulfonyl)-3-pyridinyl]-](/img/structure/B12954826.png)
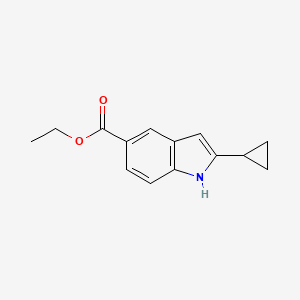
![N-Methyl-1-(pyrazolo[1,5-a]pyrimidin-3-yl)methanamine](/img/structure/B12954836.png)
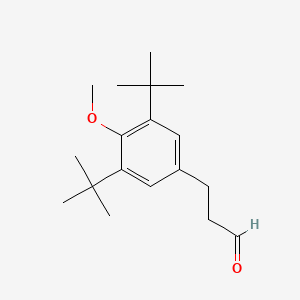

![1H-Pyrrolo[2,3-B]pyridine, 3-phenyl-1-(phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-](/img/structure/B12954856.png)
